molecular formula C10H11BrCl2N2 B2891621 6-Bromonaphthalene-1,2-diamine dihydrochloride CAS No. 1909313-08-1

6-Bromonaphthalene-1,2-diamine dihydrochloride

Cat. No.: B2891621
CAS No.: 1909313-08-1
M. Wt: 310.02
InChI Key: POYRLPVABGJSSW-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H10BrN2·2HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and amine functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonaphthalene-1,2-diamine dihydrochloride typically involves the bromination of naphthalene followed by amination. One common method includes the reaction of naphthalene with bromine in the presence of a catalyst to form 6-bromonaphthalene. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield 6-Bromonaphthalene-1,2-diamine. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and amination steps are optimized for industrial efficiency, and the final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromonaphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene-1,2-diamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Bromonaphthalene-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromonaphthalene-1,2-diamine dihydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and amine groups play a crucial role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dibromo-1,1’-bi-2-naphthol: Another brominated naphthalene derivative with different functional groups.

    2,6-Dibromonaphthalene: A dibrominated naphthalene compound with bromine atoms at different positions.

Uniqueness

6-Bromonaphthalene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

6-bromonaphthalene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.2ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;;/h1-5H,12-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRLPVABGJSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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